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Introduction
Erlose, a non-reducing trisaccharide composed of two α-glucose units and one β-fructose unit

(α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), is a

carbohydrate of growing interest in the fields of food science and pharmaceuticals. Found

naturally in honey and produced enzymatically, its potential as a low-cariogenic sweetener and

functional food ingredient is currently being explored.[1] Understanding the interaction of

erlose with glycoside hydrolases (GHs) is crucial for elucidating its metabolic fate, its potential

as a prebiotic, and for the development of novel therapeutic strategies targeting carbohydrate

metabolism.

Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic

bonds in carbohydrates.[2][3] The susceptibility of erlose to hydrolysis by various GHs, such as

α-glucosidases and sucrase-isomaltase, determines its breakdown and subsequent absorption

in the gastrointestinal tract. These application notes provide a comprehensive overview of

erlose as a substrate for GHs, detailed experimental protocols for its characterization, and

potential applications in research and drug development.

Erlose as a Substrate for Glycoside Hydrolases
While specific kinetic data for the hydrolysis of erlose by various glycoside hydrolases is not

extensively reported in the literature, it is anticipated that enzymes with activity towards sucrose

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b089112?utm_src=pdf-interest
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5326559/
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://en.wikipedia.org/wiki/Glycoside_hydrolase
https://www.cazypedia.org/index.php/Glycoside_hydrolases
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and maltose may also hydrolyze erlose due to its structural components. The primary products

of complete erlose hydrolysis are expected to be two molecules of glucose and one molecule

of fructose.

Glycoside hydrolases that are likely candidates for erlose hydrolysis include:

α-Glucosidases (EC 3.2.1.20): These enzymes are widespread and catalyze the liberation of

α-glucose from the non-reducing end of substrates.[4] α-Glucosidases from sources such as

Saccharomyces cerevisiae (baker's yeast) and Aspergillus niger are commercially available

and have been shown to hydrolyze a range of α-linked oligosaccharides.[5][6][7][8]

Sucrase-Isomaltase (EC 3.2.1.48-10): This enzyme complex, located in the brush border

membrane of the small intestine, is responsible for the final steps of starch, sucrose, and

isomaltose digestion.[9][10][11][12] Given that erlose contains a sucrose moiety, it is

plausible that the sucrase subunit of this complex can hydrolyze the α-1,2 glycosidic bond.

The hydrolysis of erlose can proceed through the cleavage of either the α-1,4 or the α-1,2

glycosidic bond, leading to different intermediate products (sucrose and glucose, or maltose

and fructose, respectively). The final products of complete hydrolysis will be glucose and

fructose.

Data Presentation: Kinetic Parameters of Related
Substrates
To provide a reference for expected enzyme activity, the following table summarizes the kinetic

parameters of α-glucosidases from common sources with substrates structurally related to

erlose.
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Enzyme
Source

Substrate Km (mM)
Vmax
(µmol/min/mg)

Reference

Aspergillus niger

p-Nitrophenyl-α-

D-

glucopyranoside

0.17 18.7 [7]

Aspergillus niger Soluble Starch 5.7 (mg/mL) 1000 (U/mg) [8]

Saccharomyces

cerevisiae
Maltose ~18 Not specified [13]

Saccharomyces

cerevisiae
Trehalose ~7 Not specified [13]

Saccharomyces

cerevisiae

α-

Methylglucoside
~35 Not specified [13]

Note: The provided Km and Vmax values are for substrates other than erlose and should be

used as a general guide. The experimental protocols outlined below can be used to determine

the specific kinetic parameters for erlose.

Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Erlose and Product
Identification by HPLC
This protocol describes the hydrolysis of erlose using a commercially available α-glucosidase

and the identification and quantification of the reaction products using High-Performance Liquid

Chromatography (HPLC).

Materials:

Erlose (≥98% purity)

α-Glucosidase from Aspergillus niger or Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

Sodium Acetate Buffer (50 mM, pH 4.5)
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Sodium Phosphate Buffer (50 mM, pH 7.0)

Glucose, Fructose, and Sucrose standards for HPLC

Deionized water

Acetonitrile (HPLC grade)

Syringe filters (0.22 µm)

Equipment:

HPLC system with a Refractive Index (RI) detector

Amino-based or ligand-exchange HPLC column suitable for carbohydrate analysis

Water bath or incubator

Vortex mixer

Microcentrifuge

Analytical balance

Procedure:

Preparation of Reagents:

Prepare a 10 mg/mL stock solution of erlose in deionized water.

Prepare 1 mg/mL stock solutions of glucose, fructose, and sucrose in deionized water for

use as standards.

Reconstitute the α-glucosidase according to the manufacturer's instructions to a

concentration of 1 U/mL in the appropriate buffer (e.g., sodium acetate buffer, pH 4.5 for A.

niger α-glucosidase).

Enzymatic Reaction:
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Set up the reaction mixture in a microcentrifuge tube as follows:

50 µL of 10 mg/mL Erlose solution

440 µL of appropriate buffer

10 µL of 1 U/mL α-glucosidase solution

Prepare a negative control by replacing the enzyme solution with buffer.

Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 60°C for A.

niger α-glucosidase) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

Terminate the reaction at each time point by heating the tubes at 95-100°C for 5-10

minutes to denature the enzyme.

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

HPLC Analysis:

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Set up the HPLC system with a suitable column for carbohydrate analysis (e.g., an amino

column).

Use an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25

v/v), at a flow rate of 1.0 mL/min.

Inject 10-20 µL of the prepared standards and samples.

Identify and quantify the peaks corresponding to erlose, glucose, fructose, and any

intermediate products by comparing their retention times and peak areas with the

standards.

Protocol 2: Determination of Kinetic Parameters (Km
and Vmax)
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This protocol outlines a colorimetric assay to determine the Michaelis-Menten kinetic

parameters (Km and Vmax) for the hydrolysis of erlose by α-glucosidase. This method relies

on the quantification of released glucose using a coupled enzyme assay.

Materials:

Erlose

α-Glucosidase

Glucose Oxidase/Peroxidase (GOPOD) reagent kit (e.g., Megazyme K-GLUC)

Appropriate buffer for α-glucosidase

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a series of erlose solutions of varying concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5,

10, 20 mM) in the appropriate buffer.

Prepare a stock solution of α-glucosidase in the same buffer. The final concentration in the

assay should be determined empirically to ensure a linear reaction rate over the

measurement period.

Enzymatic Reaction:

In a 96-well microplate, add 50 µL of each erlose concentration to triplicate wells.

Add 40 µL of buffer to each well.

Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

Initiate the reaction by adding 10 µL of the α-glucosidase solution to each well.
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Incubate for a fixed time (e.g., 10-30 minutes) during which the reaction is linear.

Stop the reaction by adding a stop solution as recommended by the GOPOD kit

manufacturer or by heat inactivation.

Glucose Quantification:

Add 200 µL of the prepared GOPOD reagent to each well.

Incubate at the recommended temperature for the specified time (e.g., 20 minutes at

50°C).

Measure the absorbance at the specified wavelength (typically 510 nm) using a microplate

reader.

Data Analysis:

Create a standard curve using known concentrations of glucose.

Convert the absorbance values from the enzymatic reaction to the concentration of

glucose produced.

Calculate the initial velocity (V0) of the reaction for each erlose concentration.

Plot V0 against the substrate (erlose) concentration and fit the data to the Michaelis-

Menten equation using non-linear regression software to determine Km and Vmax.

Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

Visualizations
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Caption: Potential hydrolysis pathways of erlose by glycoside hydrolases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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